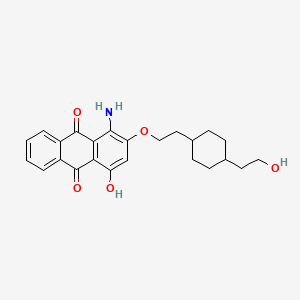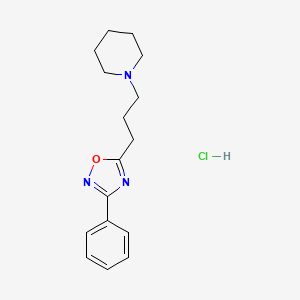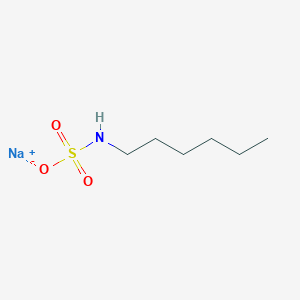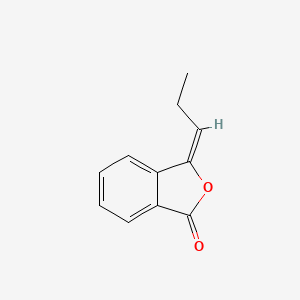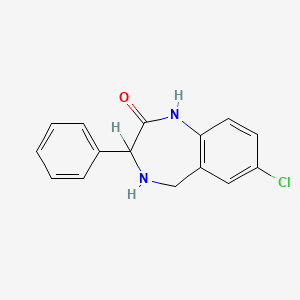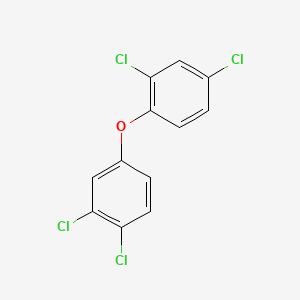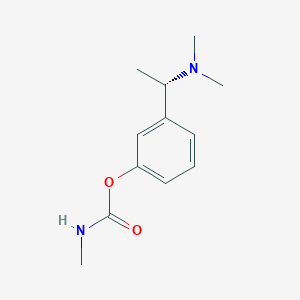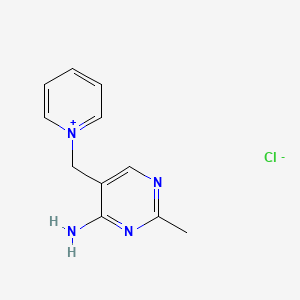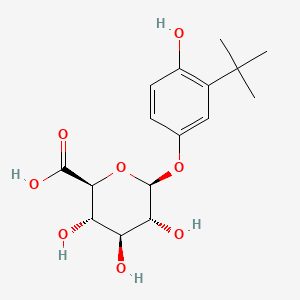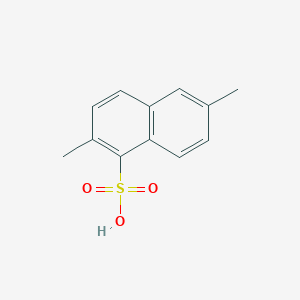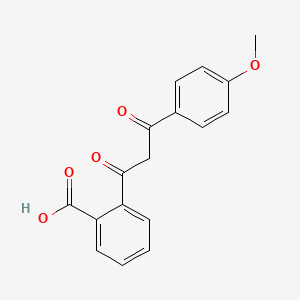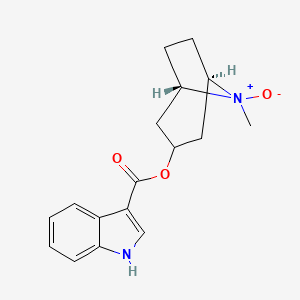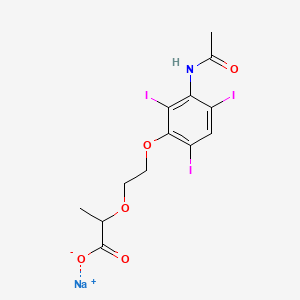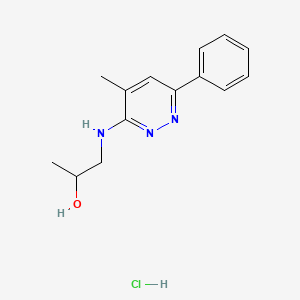
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methyl and phenyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride typically involves the reaction of 4-methyl-6-phenyl-3-pyridazinamine with 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-((4-Methyl-6-phenyl-3-pyridazinyl)amino)butanoic acid
- 4-{2-[(4-Methyl-6-phenyl-3-pyridazinyl)oxy]ethyl}morpholine hydrochloride
Uniqueness
1-((4-Methyl-6-phenyl-3-pyridazinyl)amino)-2-propanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research applications.
属性
CAS 编号 |
86112-15-4 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC 名称 |
1-[(4-methyl-6-phenylpyridazin-3-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-8-13(12-6-4-3-5-7-12)16-17-14(10)15-9-11(2)18;/h3-8,11,18H,9H2,1-2H3,(H,15,17);1H |
InChI 键 |
BDRWFHKBWHDWBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN=C1NCC(C)O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



